molecular formula C9H18ClN B2358484 7-Ethyl-6-azaspiro[3.4]octane hydrochloride CAS No. 2174008-04-7

7-Ethyl-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B2358484
CAS No.: 2174008-04-7
M. Wt: 175.7
InChI Key: MXHYCQULNLRKCQ-UHFFFAOYSA-N
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Description

7-Ethyl-6-azaspiro[34]octane hydrochloride is a versatile small molecule scaffold used in various scientific research applications This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-azaspiro[3.4]octane hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing heterocycle. One common approach is the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These synthetic routes employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

7-Ethyl-6-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Ethyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This compound may also interact with cellular membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

7-ethyl-6-azaspiro[3.4]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-8-6-9(7-10-8)4-3-5-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHYCQULNLRKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2(CCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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